Home > Products > Building Blocks P11223 > 5-Acetylsalicylic acid
5-Acetylsalicylic acid - 13110-96-8

5-Acetylsalicylic acid

Catalog Number: EVT-311305
CAS Number: 13110-96-8
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Acetylsalicylic acid is an aromatic ketone.
Molecular Structure Analysis

One of the most well-studied reactions of 5-acetylsalicylic acid is its hydrolysis. [] In aqueous solutions, particularly at elevated temperatures or in the presence of acids or bases, the acetoxy group of 5-acetylsalicylic acid undergoes hydrolysis, yielding salicylic acid and acetic acid. This reaction is crucial for understanding the drug's metabolism and pharmacological activity, as salicylic acid is the primary active metabolite responsible for many of its therapeutic effects.

Source and Classification

Acetylsalicylic acid is synthesized from salicylic acid, which is derived from the bark of willow trees (Salix species). The compound falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs). It is categorized as an analgesic (pain reliever), antipyretic (fever reducer), and anti-inflammatory agent.

Synthesis Analysis

The synthesis of 5-acetylsalicylic acid involves an esterification reaction between salicylic acid and acetic anhydride or acetyl chloride, typically catalyzed by a strong acid such as sulfuric acid or phosphoric acid.

Detailed Synthesis Procedure

  1. Reagents:
    • Salicylic acid (C₇H₆O₃)
    • Acetic anhydride (C₄H₆O₃)
    • Acid catalyst (e.g., sulfuric acid or phosphoric acid)
  2. Method:
    • Step 1: In a dry Erlenmeyer flask, mix salicylic acid with acetic anhydride.
    • Step 2: Add a few drops of the acid catalyst to the mixture.
    • Step 3: Heat the mixture gently in a water bath for about 10-15 minutes to facilitate the reaction.
    • Step 4: Cool the mixture to room temperature and then add water to precipitate the product.
    • Step 5: Filter the resulting solid using vacuum filtration and wash with cold water to purify.
    • Step 6: Further purification can be achieved through recrystallization from ethanol or another suitable solvent.
Salicylic Acid+Acetic AnhydrideAcid CatalystAcetylsalicylic Acid+Acetic Acid\text{Salicylic Acid}+\text{Acetic Anhydride}\xrightarrow{\text{Acid Catalyst}}\text{Acetylsalicylic Acid}+\text{Acetic Acid}

Relevant Data

  • Molecular Weight: Approximately 180.16 g/mol
  • Melting Point: 135-136 °C
  • Density: 1.40 g/cm³
Chemical Reactions Analysis

Acetylsalicylic acid undergoes various chemical reactions, including:

  1. Hydrolysis: In aqueous solutions, acetylsalicylic acid can hydrolyze back to salicylic acid and acetic acid.
Acetylsalicylic Acid+H2OSalicylic Acid+Acetic Acid\text{Acetylsalicylic Acid}+\text{H}_2\text{O}\rightarrow \text{Salicylic Acid}+\text{Acetic Acid}
  1. Deacetylation: The compound can also be deacetylated in biological systems to yield salicylic acid, which contributes to its pharmacological effects.
  2. Reaction with Iron(III) Chloride: Salicylic acid reacts with iron(III) chloride to produce a colored complex, which is used as a qualitative test for phenolic compounds.
Mechanism of Action

The mechanism of action of acetylsalicylic acid primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes. By irreversibly inhibiting these enzymes, acetylsalicylic acid effectively reduces the synthesis of inflammatory mediators.

Key Points

  • Irreversible Inhibition: Unlike other NSAIDs, acetylsalicylic acid permanently modifies the COX enzymes.
  • Anti-platelet Effect: The inhibition of thromboxane A₂ synthesis leads to reduced platelet aggregation, which is beneficial in cardiovascular health.
Physical and Chemical Properties Analysis

Additional Properties

  • Acetylsalicylic acid is stable under normal conditions but can hydrolyze in moisture-laden environments.
  • It has a characteristic bitter taste.
Applications

Acetylsalicylic acid has numerous applications in both clinical and research settings:

  1. Pain Relief: Widely used for mild to moderate pain relief.
  2. Anti-inflammatory Treatment: Effective in treating conditions like arthritis.
  3. Cardiovascular Protection: Used in low doses to prevent heart attacks and strokes by inhibiting platelet aggregation.
  4. Fever Reduction: Commonly employed as an antipyretic agent.
  5. Research Applications: Utilized in biochemical research for studying pathways involving prostaglandins and inflammation.
Introduction to 5-Acetylsalicylic Acid

Historical Context and Discovery of Salicylic Acid Derivatives

The therapeutic journey of salicylic acid derivatives spans millennia, beginning with ancient civilizations' empirical use of willow bark (Salix spp.) and meadowsweet (Spiraea ulmaria). Sumerian and Egyptian medical texts dating to approximately 3000–1500 BC document the application of willow-based preparations for pain and inflammation management, though without explicit reference to analgesic properties as understood today [1] [5] [8]. By 400 BC, Hippocrates reportedly administered willow leaf tea to alleviate childbirth pain, marking an early systematic application of this botanical remedy [8]. However, the isolation and characterization of the active principles did not commence until the scientific revolution of the 18th and 19th centuries.

A pivotal advancement occurred in 1763 when English clergyman Edward Stone conducted the first documented clinical trial with dried willow bark powder, systematically reporting its efficacy against "intermittent fevers" (malaria) in a letter to the Royal Society [5] [8]. This rigorous approach laid the groundwork for phytochemical isolation. In 1828, German pharmacologist Johann Buchner succeeded in extracting bitter-tasting yellow crystals from willow, naming the compound "salicin" [5] [8]. Subsequent refinement by French chemist Henri Leroux produced purified salicylic acid in 1829, while Italian chemist Raffaele Piria established its chemical structure and achieved full synthesis in 1838 [5]. The therapeutic potential of salicylic acid became increasingly evident, notably through Scottish physician Thomas MacLagan's 1876 Lancet report demonstrating its efficacy against acute rheumatism [5].

The quest to mitigate salicylic acid's severe gastrointestinal toxicity drove further chemical modifications. French chemist Charles Frédéric Gerhardt first acetylated salicylic acid in 1853, producing an impure, unstable form of acetylsalicylic acid [5] [8]. Decades later, on August 10, 1897, Bayer chemist Felix Hoffmann synthesized pure, stable acetylsalicylic acid under the direction of Arthur Eichengrün, who conceptualized the project to develop a better-tolerated salicylate [2] [5]. This innovation culminated in Bayer's 1899 patent and branding of the compound as "Aspirin"—a name derived from "A" (acetyl), "spir" (Spiraea), and "in" (common drug suffix) [5] [8]. The discovery process remains historically contentious, with evidence suggesting Eichengrün's leadership was systematically minimized in favor of Hoffmann's narrative [2].

Table 1: Key Milestones in Salicylic Acid Derivative Development

YearScientist/EventContributionSignificance
1763Edward StoneClinical trial of powdered willow bark for feverFirst systematic therapeutic evaluation of willow-derived medicine
1828Johann BuchnerIsolation of salicin from willow barkIdentification of the core active compound
1838Raffaele PiriaSynthesis and naming of salicylic acidEnabled standardized production and pharmacological study
1853Charles Frédéric GerhardtInitial acetylation of salicylic acidFirst chemical modification attempt to reduce toxicity
1876Thomas MacLaganClinical validation of salicin for rheumatismEstablished therapeutic efficacy in inflammatory conditions
1897Felix Hoffmann/Arthur EichengrünSynthesis of pure, stable acetylsalicylic acid at BayerCreated the prototype for modern aspirin with improved tolerability
1899Bayer AGPatent and brand naming "Aspirin"Commercialization of the first mass-produced synthetic drug
1971John VaneDiscovery of prostaglandin synthesis inhibition mechanismElucidated aspirin's molecular mechanism (Nobel Prize 1982)

Structural Differentiation: 5-Acetylsalicylic Acid vs. Acetylsalicylic Acid (Aspirin)

5-Acetylsalicylic acid and acetylsalicylic acid (aspirin) share the identical molecular formula (C₉H₈O₄) and core salicylate scaffold but differ fundamentally in the positional attachment of the acetyl group [3] [4]. This distinction classifies them as structural isomers—compounds with identical atomic composition but divergent atomic connectivity. In aspirin (2-acetylsalicylic acid), the acetyl moiety (-COCH₃) is esterified to the phenolic hydroxyl group at the ortho position (carbon 2) relative to the carboxylic acid group. Conversely, in 5-acetylsalicylic acid, the acetyl group attaches to the aromatic ring at the meta position (carbon 5) while preserving the free phenolic hydroxyl at carbon 2 [3]. This seemingly minor topological shift profoundly alters electronic distribution, three-dimensional conformation, and steric accessibility.

Table 2: Structural and Functional Comparison of Salicylic Acid Isomers

PropertyAcetylsalicylic Acid (Aspirin; 2-acetylsalicylic acid)5-Acetylsalicylic Acid
IUPAC Name2-(Acetyloxy)benzoic acid5-Acetyl-2-hydroxybenzoic acid
Acetyl Group PositionEsterified to phenolic oxygen at C2Directly bonded to aromatic ring carbon at C5
Phenolic OH StatusAcetylated (ester)Free (acid)
Molecular Weight180.157 g/mol180.157 g/mol
Key PharmacophoreIntact acetyl group enabling covalent COX modificationDisrupted acetyl orientation preventing covalent inhibition
Primary TargetsCyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) via acetylationLimited COX affinity; potential alternative pathways under investigation
Bioactivity ProfileIrreversible COX inhibition, antiplatelet, anti-inflammatory, analgesicNegligible COX inhibition; research focus on isomer-specific effects

The pharmacological divergence between these isomers arises primarily from aspirin's capacity for irreversible acetylation of cyclooxygenase (COX) enzymes. Aspirin's ortho-acetyl ester configuration positions the acetyl group optimally for nucleophilic attack by a serine residue (Ser529 in human COX-1; Ser516 in COX-2) within the enzyme's hydrophobic channel [4] [7]. This transacetylation reaction permanently blocks arachidonic acid access, inhibiting prostanoid synthesis. In stark contrast, 5-acetylsalicylic acid lacks this acetyl transfer capability. Its free phenolic hydroxyl prevents the initial esterase-mediated positioning crucial for COX binding, while the meta-acetyl substituent sterically and electronically precludes the precise alignment required for serine acetylation [4]. Consequently, 5-acetylsalicylic acid exhibits negligible antiplatelet or prostaglandin-inhibiting activity despite its chemical similarity.

Spectroscopic analyses further highlight their differences. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: aspirin displays characteristic shifts for the acetyl methyl protons (~2.3 ppm) adjacent to the ester oxygen, while 5-acetylsalicylic acid shows downfield shifts consistent with a ketonic carbonyl attached directly to the ring. Infrared (IR) spectroscopy confirms this, with aspirin exhibiting C=O stretches for both carboxylic acid (1690–1710 cm⁻¹) and ester (1750–1760 cm⁻¹), whereas 5-acetylsalicylic acid shows carbonyl absorptions for carboxylic acid and ketone (1680–1700 cm⁻¹) [3].

Significance of Isomer-Specific Activity in Pharmacological Research

The markedly distinct bioactivity profile of 5-acetylsalicylic acid compared to aspirin underscores a fundamental tenet of medicinal chemistry: positional isomerism dictates ligand-receptor recognition. This compound serves as an exceptional natural experiment demonstrating that even conservative structural changes—particularly in pharmacophore placement—can ablate or radically transform pharmacological activity. Aspirin's therapeutic effects hinge critically on the spatial orientation of its acetyl group relative to the carboxylic acid and aromatic ring, enabling it to act as a covalent modifier of COX enzymes. The inability of 5-acetylsalicylic acid to replicate this action highlights the exquisite steric precision required for effective COX inhibition [4] [7].

Beyond mechanistic insights, the study of 5-acetylsalicylic acid has advanced several research domains:

  • Drug Design and Specificity Optimization: The isomer provides a benchmark for structure-activity relationship (SAR) studies within the salicylate family. By pinpointing why 5-acetylsalicylic acid fails to inhibit COX, researchers gain critical information for designing novel anti-inflammatory agents with enhanced target specificity or reduced off-target effects. For example, prodrugs incorporating the 5-position for alternative functionalities (e.g., nitric oxide donation) have been explored to leverage its metabolic stability while avoiding COX-related toxicities [4].

  • Molecular Probe Development: As a biologically inert analog of aspirin, 5-acetylsalicylic acid functions as a negative control in pharmacological assays. Its use helps distinguish COX-dependent actions of aspirin from COX-independent effects (e.g., NF-κB inhibition, modulation of signaling kinases). This application proved crucial in resolving controversies surrounding aspirin's chemopreventive mechanisms in oncology. Epidemiological studies suggest long-term aspirin use reduces colorectal cancer risk by 20–40% [1] [8], but whether this stems primarily from COX inhibition or alternative pathways remains debated. Experiments comparing aspirin and its isomers help dissect these contributions [4].

  • Allergy and Cross-Reactivity Studies: Investigations into hypersensitivity reactions have utilized 5-acetylsalicylic acid to probe immune recognition patterns. While aspirin hypersensitivity often involves non-IgE-mediated mechanisms (e.g., COX-1 inhibition shunting arachidonic acid toward leukotriene overproduction), structural similarities among salicylates raise theoretical cross-reactivity concerns. However, clinical evidence suggests minimal immunological cross-reactivity between aspirin and 5-aminosalicylic acid (mesalamine), a meta-amino derivative structurally analogous to 5-acetylsalicylic acid [6] [9]. This implies that hypersensitivity may depend more on functional groups (e.g., free phenolic OH) than the salicylate backbone itself.

  • Isomer-Specific Biological Pathways: Emerging research hints that 5-acetylsalicylic acid may possess unique biological activities distinct from aspirin's COX-centric effects. Preliminary investigations suggest potential interactions with non-COX targets like 5'-AMP-activated protein kinase (AMPK) or aldo-keto reductases [4], though these pathways remain incompletely characterized. Such discoveries reinforce that structural isomers are not merely "inactive analogs" but may exhibit their own unique pharmacologies worthy of exploration.

The investigation of 5-acetylsalicylic acid thus transcends academic curiosity. It exemplifies how rigorous comparative pharmacology of isomers drives innovation in drug design, target validation, and mechanistic understanding—ultimately bridging the gap between molecular structure and therapeutic function.

Properties

CAS Number

13110-96-8

Product Name

5-Acetylsalicylic acid

IUPAC Name

5-acetyl-2-hydroxybenzoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

NZRDKNBIPVLNHA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)O

Solubility

0.01 M

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.